molecular formula C16H15BrN4O2S B3505327 N-(3-bromophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 573709-48-5

N-(3-bromophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B3505327
CAS No.: 573709-48-5
M. Wt: 407.3 g/mol
InChI Key: RWUTXQFHPQVXNW-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by:

  • 3-bromophenyl group: A bromine-substituted aromatic ring at the acetamide nitrogen.
  • 4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazole core: A triazole ring substituted with an ethyl group and a furan-2-yl moiety.
  • Thioether linkage: A sulfanyl (-S-) group connecting the triazole and acetamide moieties.

This compound belongs to a class of molecules studied for their biological activity, including antiexudative (anti-inflammatory) properties and interactions with insect olfactory receptors (Orco) . The furan-2-yl group introduces electron-rich aromaticity, which may influence receptor binding or metabolic stability compared to pyridine or phenyl analogs .

Properties

IUPAC Name

N-(3-bromophenyl)-2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN4O2S/c1-2-21-15(13-7-4-8-23-13)19-20-16(21)24-10-14(22)18-12-6-3-5-11(17)9-12/h3-9H,2,10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWUTXQFHPQVXNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)Br)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

573709-48-5
Record name N-(3-BROMOPHENYL)-2-((4-ETHYL-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)ACETAMIDE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.

    Attachment of the Furan Ring: The furan ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Introduction of the Bromophenyl Group: The bromophenyl group is typically introduced through a nucleophilic substitution reaction.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted bromophenyl derivatives.

Scientific Research Applications

N-(3-bromophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antifungal and antibacterial agent due to its unique structural features.

    Materials Science: The compound’s ability to form stable complexes makes it useful in the development of new materials with specific electronic properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their function. For example, it may inhibit fungal enzymes, leading to antifungal activity.

    Pathways Involved: The inhibition of key enzymes disrupts essential biological pathways, leading to the death of microbial cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Varying Aromatic Substitutents

Key Observations :

  • Furan vs. Pyridine : Replacing pyridinyl (VUAA1, OLC-12) with furan-2-yl reduces Orco agonist activity but may confer antiexudative effects, as seen in .

Role of Heterocyclic Substituents on the Triazole Core

Table 2: Triazole Substituent Effects
Compound Name Triazole Substituents Heterocyclic Properties Biological Impact
Target Compound 5-(furan-2-yl) Electron-rich, planar Antiexudative activity; moderate Orco interaction
VUAA1 5-(3-pyridinyl) Basic, hydrogen-bonding capable Strong Orco agonist (broad-spectrum insect activation)
OLC15 (N-(4-butylphenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide) 5-(2-pyridinyl) Altered pyridine orientation Orco antagonist; positional isomerism critical for activity reversal
2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-bromophenyl)acetamide 5-(3-ethoxyphenyl) Bulky, electron-donating Reduced antiexudative activity vs. furan analogs

Key Observations :

  • Furan-2-yl : Enhances antiexudative effects but reduces Orco agonism compared to pyridinyl groups, likely due to reduced hydrogen-bonding capacity .
  • Pyridine Position : 3-pyridinyl (VUAA1) vs. 2-pyridinyl (OLC15) alters activity from agonist to antagonist, highlighting substituent orientation’s role .

Antiexudative Activity of Furan-Containing Analogs

reports that 15 of 21 synthesized 5-(furan-2-yl)-triazole acetamides exhibited antiexudative activity in a formalin-induced edema model, with 8 outperforming diclofenac sodium . The target compound’s 3-bromophenyl group may further enhance efficacy due to increased halogen bonding or steric effects.

Biological Activity

N-(3-bromophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that belongs to a class of triazole-based acetamides, which are known for their diverse biological activities. This compound has garnered attention due to its potential pharmacological properties, particularly in the realm of anti-cancer and anti-microbial activities.

Chemical Structure and Properties

The molecular formula of this compound is C16H15BrN4O2SC_{16}H_{15}BrN_{4}O_{2}S. It features a triazole ring linked to a furan moiety and a bromophenyl group, which may contribute to its biological activity. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC16H15BrN4O2S
Monoisotopic Mass406.00992 Da
SMILESCCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)Br)C3=CC=CO3

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of triazole-based compounds. For instance, derivatives similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. In particular, compounds with similar structural motifs have been tested against HepG2 liver carcinoma cells, revealing promising results.

In one study, a related compound exhibited an IC50 value of 16.782 µg/mL against HepG2 cells, indicating strong anti-proliferative activity with low toxicity (1.19% hemolytic activity) . This suggests that modifications in the triazole structure can enhance anti-cancer properties while maintaining safety profiles.

Structure–Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for the development of effective pharmaceuticals. The presence of electron-withdrawing groups (like bromine) and the positioning of substituents on the aromatic rings significantly influence the biological efficacy of these compounds. Studies indicate that ortho-substituted phenyl groups enhance anti-cancer activity by improving interactions with biological targets .

Research Findings and Case Studies

While comprehensive literature specifically on this compound is sparse, related research provides insights into its potential applications:

  • Anti-Cancer Studies : Research into structurally similar triazoles has shown significant anti-cancer effects with low toxicity profiles.
  • Molecular Docking Studies : These studies suggest that modifications in the triazole structure can lead to enhanced binding affinities with target proteins involved in cancer proliferation.
  • Comparative Analysis : A review of various derivatives indicates that those with specific substitutions exhibit improved biological activities compared to their unsubstituted counterparts.

Q & A

Q. How are in vitro and in vivo toxicity profiles reconciled during preclinical development?

  • Methodological Answer :
  • MTT Assays : Screen for cytotoxicity in HepG2 and HEK293 cells (IC50_{50} > 50 µM desirable) .
  • Acute Toxicity : OECD 423 guidelines (dose-range finding in rodents; monitor ALT/AST levels) .
  • Histopathology : Assess organ toxicity (liver, kidneys) post 28-day repeated dosing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-bromophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-bromophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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